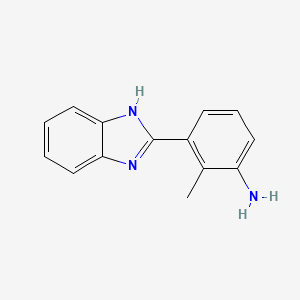

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine

Description

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine (CAS: 292644-33-8) is a benzimidazole derivative featuring a phenylamine group substituted at the 2-position with a methyl group and at the 3-position with a 1H-benzimidazole moiety . Its molecular formula is C14H13N3, with a molecular weight of 223.28 g/mol. This compound is structurally characterized by the fusion of a benzimidazole ring (a bicyclic system with two nitrogen atoms) and a substituted aniline group, making it a versatile scaffold in medicinal chemistry and materials science.

The benzimidazole core is known for its electron-rich aromatic system, enabling π-π stacking interactions and metal coordination, while the 2-methyl substituent on the phenylamine group introduces steric effects that influence reactivity and binding properties. The primary amine (-NH2) at the para position of the benzimidazole provides a site for further functionalization, such as acylation or Schiff base formation .

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-9-10(5-4-6-11(9)15)14-16-12-7-2-3-8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUMYEWHEBWLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358276 | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

428856-24-0 | |

| Record name | 3-(1H-Benzimidazol-2-yl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=428856-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde under acidic conditions. One common method includes the reaction of ortho-phenylenediamine with 2-methylbenzaldehyde in the presence of an acid catalyst such as hydrochloric acid. The reaction mixture is heated under reflux, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the benzimidazole and phenylamine rings.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine, we compare it with structurally related benzimidazole derivatives (Table 1). Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Structural and Electronic Differences

- Substituent Effects :

- The methyl group in this compound enhances lipophilicity compared to polar derivatives like 3-(1H-Benzoimidazol-2-yl)-benzoic acid .

- Thiazolidin-4-one derivatives (e.g., AB-11) introduce a heterocyclic ring that increases conformational rigidity and hydrogen-bonding capacity, critical for receptor binding .

- Bis-benzimidazolyl ureas exhibit extended π-conjugation, improving their affinity for heparanase, a target in cancer metastasis .

Physicochemical Properties

- Solubility : The carboxylic acid group in 3-(1H-Benzoimidazol-2-yl)-benzoic acid improves aqueous solubility (logP ~1.5) compared to the hydrophobic methyl-phenylamine derivative (estimated logP ~3.2) .

- Melting Points: Morpholine-containing derivatives (e.g., 7d) exhibit higher melting points (>200°C) due to strong intermolecular hydrogen bonding, whereas nitro-substituted thiazolidinones (AB-11) show lower melting points (~175°C) .

Biological Activity

3-(1H-Benzoimidazol-2-yl)-2-methyl-phenylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. The benzimidazole moiety is known for its diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 223.27 g/mol. The structure includes a benzimidazole ring attached to a 2-methyl-phenylamine group, which contributes to its biological activity through interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:

- Enzyme Inhibition : The compound has been explored as an inhibitor of heparanase, an enzyme involved in cancer metastasis. Studies indicate that derivatives of this compound exhibit significant inhibitory activity against heparanase with IC50 values ranging from 0.23 to 0.29 µM .

- DNA Affinity : Research has demonstrated that phenylbenzoimidazole derivatives can bind to DNA, which may play a role in their anticancer properties . This interaction can lead to the disruption of DNA replication in cancer cells.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in HeLa cells at concentrations as low as 25 nM, leading to increased cyclin B expression and reduced cdc2 phosphorylation . This mechanism is crucial for the prevention of cancer cell proliferation.

- Apoptosis Induction : Treatment with the compound activates caspase-9 and decreases Bcl-2 expression, indicating the induction of apoptosis in cancer cells . This apoptotic pathway is vital for eliminating malignant cells.

Biological Activity Against Cancer Cell Lines

The anticancer efficacy of this compound has been evaluated across various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast) | >10 | Reduced antiproliferative activity |

| U87 (glioblastoma) | >3 | Lower sensitivity compared to other compounds |

| HeLa (cervical) | 0.025 - 0.050 | Significant G2/M arrest |

These results indicate that while the compound shows potential against certain cell lines, further structural modifications may be necessary to enhance its potency.

Case Studies

In a comparative study involving several benzimidazole derivatives, it was found that modifications to the methyl group position significantly affected biological activity. For instance, moving the methyl group from para to meta position resulted in a dramatic loss of potency against MDA-MB-231 cells . Such findings underscore the importance of structural optimization in drug design.

Q & A

Q. How can crystallographic data improve the refinement of molecular structures for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.